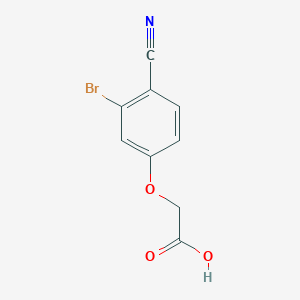

2-(3-Bromo-4-cyanophenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-cyanophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-3H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACUVBBPVMJMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Bromo 4 Cyanophenoxy Acetic Acid

Strategic Disconnection and Retrosynthetic Analysis

A critical first step in devising a synthetic route is the process of retrosynthesis, where the target molecule is deconstructed into simpler, commercially available starting materials. For 2-(3-bromo-4-cyanophenoxy)acetic acid, the analysis reveals several logical disconnections.

Formation of the Aryl-Oxygen Ether Linkage

The most prominent functional group for disconnection is the aryl-oxygen ether linkage. This bond can be retrosynthetically cleaved via a C-O disconnection, pointing towards the well-established Williamson ether synthesis. This powerful and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. byjus.comwikipedia.orgmasterorganicchemistry.com

This disconnection strategy leads to two primary synthons: a 3-bromo-4-cyanophenoxide anion and an electrophilic two-carbon unit bearing a carboxylic acid or a precursor group. The corresponding chemical equivalents are the key intermediate, 3-bromo-4-cyanophenol, and a haloacetic acid derivative, such as ethyl bromoacetate (B1195939).

Introduction of the Acetic Acid Side Chain

Following the logic of the Williamson ether synthesis, the acetic acid side chain is introduced by the alkylation of the phenolic precursor. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the haloacetic acid derivative. byjus.comwikipedia.org The choice of the haloacetate ester, typically ethyl bromoacetate, is strategic as the ester group can be readily hydrolyzed in a subsequent step to yield the final carboxylic acid. This two-step sequence of etherification followed by hydrolysis is a common and efficient method for the synthesis of aryloxyacetic acids.

Regioselective Halogenation and Cyanation Strategies

The retrosynthetic analysis of the key intermediate, 3-bromo-4-cyanophenol, leads to the commercially available starting material, p-hydroxybenzonitrile (4-cyanophenol). The synthesis of this intermediate requires the regioselective introduction of a bromine atom onto the aromatic ring. The hydroxyl group of 4-cyanophenol is an ortho-, para-directing group, and since the para position is already occupied by the cyano group, bromination is directed to the ortho positions. Due to the activating nature of the hydroxyl group, controlling the reaction to achieve mono-bromination at the desired 3-position is a key challenge, as over-bromination to form 3,5-dibromo-4-cyanophenol can be a competing reaction. google.com

The cyano group itself can be introduced through various methods, with the Sandmeyer reaction of an appropriate aminophenol derivative or the cyanation of a corresponding aryl halide being common strategies in the broader context of organic synthesis. However, for the synthesis of this compound, starting with the readily available 4-cyanophenol is the more direct and efficient approach.

Precursor Synthesis and Optimization

The successful synthesis of the target molecule hinges on the efficient and high-yielding preparation of its key precursors. This section details the synthesis and optimization of the brominated phenolic intermediates and the cyanophenyl derivatives.

Synthesis of Brominated Phenolic Intermediates

The primary brominated phenolic intermediate required is 3-bromo-4-cyanophenol. The synthesis of this compound is achieved through the regioselective bromination of 4-cyanophenol (p-hydroxybenzonitrile). Various brominating agents and reaction conditions can be employed to achieve the desired mono-bromination.

One effective method involves the use of bromine in a suitable solvent. The reaction conditions must be carefully controlled to prevent the formation of the dibrominated byproduct. A study on the synthesis of a related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, started with the bromination of 4-hydroxybenzonitrile (B152051) using bromine in a mixture of N,N-dimethylformamide (DMF) and dichloromethane (B109758) at low temperatures, yielding the desired 3-bromo-4-hydroxybenzonitrile (B56826) in high yield. researchgate.net

Below is a table summarizing various conditions for the synthesis of brominated phenols.

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-hydroxybenzonitrile | Br₂ | DMF/CH₂Cl₂ | <10 | 88.2 | researchgate.net |

| Phenol (B47542) | Br₂ | Carbon Disulfide | 0 | 80-84 | orgsyn.org |

| 4-hydroxybenzonitrile | N-Bromosuccinimide (NBS) | Acetonitrile | -15 to RT | 93 | ChemicalBook |

This table is for illustrative purposes and includes data for related bromination reactions to highlight different methodologies.

Preparation of Cyanophenyl Derivatives

The starting material for the synthesis of the brominated intermediate is 4-cyanophenol (p-hydroxybenzonitrile). This compound is commercially available, but its synthesis can be achieved through several routes.

One common industrial method is the ammoxidation of p-cresol. chemicalbook.com Another approach involves the reaction of 4-bromophenol (B116583) with copper(I) cyanide. chemicalbook.com A laboratory-scale synthesis can be performed via the Sandmeyer reaction, starting from p-aminophenol. This involves the diazotization of the amino group followed by reaction with a cyanide salt, typically in the presence of a copper catalyst. patsnap.com Furthermore, p-hydroxybenzonitrile can be prepared from p-hydroxybenzoic acid through its amide, followed by dehydration. chembk.comgoogle.com A high-yield vapor-phase reaction of ethyl p-hydroxybenzoate with ammonia (B1221849) over a catalyst has also been reported. prepchem.com

The following table outlines various synthetic routes to 4-cyanophenol.

| Starting Material | Reagents | Key Conditions | Yield (%) | Reference |

| p-Cresol | Ammonia, Oxygen, Catalyst | High Temperature | High | chemicalbook.com |

| 4-Bromophenol | Copper(I) Cyanide | High Temperature | - | chemicalbook.com |

| p-Aminophenol | 1. NaNO₂, HCl 2. CuCN, KCN | 0-5 °C (diazotization) | - | patsnap.com |

| p-Hydroxybenzoic acid | 1. SOCl₂ 2. NH₃ 3. Dehydrating agent | - | - | chembk.comgoogle.com |

| Ethyl p-hydroxybenzoate | Ammonia, Steam, Catalyst | 395 °C (vapor phase) | 95.1 | prepchem.com |

Yields are not always reported and can vary significantly based on the specific reaction conditions.

Etherification Reaction Pathways

The formation of the ether bond between the 3-bromo-4-cyanophenol backbone and the acetic acid moiety is a critical step in the synthesis of the target molecule. Modern synthetic chemistry offers several robust methods to achieve this transformation, including nucleophilic aromatic substitution, Ullmann-type couplings, and phase-transfer catalysis.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org The reaction proceeds through an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org

In the context of synthesizing this compound, this approach would theoretically involve the displacement of the bromide from 3-bromo-4-cyanophenol by a hydroxyacetate nucleophile. The cyano (-CN) group at the para position provides the necessary electronic activation by stabilizing the negative charge of the Meisenheimer intermediate through resonance.

However, this route is often less practical than other methods for this specific molecule. Aryl bromides are less reactive leaving groups in SNAr reactions compared to aryl fluorides. Furthermore, the reaction requires forcing conditions (high temperatures and pressures) and a strong nucleophile, which can lead to side reactions. The more common and efficient strategy involves the activation of the phenol as a nucleophile to attack an electrophilic acetic acid precursor, as detailed in subsequent sections.

| Factor | Description | Impact on Reaction Rate |

|---|---|---|

| Leaving Group | The nature of the halide being displaced. | F >> Cl > Br > I (Fluorine is the most effective leaving group for SNAr) |

| Electron-Withdrawing Groups (EWGs) | Groups like -NO2, -CN, -C(O)R that stabilize the negative intermediate. | Rate increases significantly with the number and strength of EWGs at ortho/para positions. |

| Nucleophile | The species attacking the aromatic ring. | Stronger nucleophiles generally lead to faster reactions. |

| Solvent | The medium in which the reaction is conducted. | Polar aprotic solvents (e.g., DMSO, DMF) are preferred as they solvate the cation but not the nucleophile. |

Ullmann-Type Coupling Reactions

The Ullmann condensation, a classic copper-catalyzed reaction, provides a powerful method for forming carbon-oxygen (C-O) bonds between aryl halides and alcohols. nih.gov Modern iterations of this reaction have significantly improved its scope and efficiency through the development of specialized ligands, allowing the reaction to proceed under milder conditions. nih.gov

The synthesis of this compound via an Ullmann-type reaction would involve the coupling of 3-bromo-4-cyanophenol with an aryl halide, or more relevantly, the coupling of an activated 3-bromo-4-cyanophenol derivative with a reagent providing the acetic acid side chain. A more common Ullmann approach for ether synthesis involves coupling the phenoxide with a second aryl halide. For this specific target, the Ullmann reaction is conceptually more complex than direct alkylation but remains a valid advanced methodology for related diaryl ether constructions.

The general mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to yield the desired ether product and regenerate the Cu(I) catalyst.

| Component | Examples | Function |

|---|---|---|

| Copper Source | CuI, CuBr, Cu2O, Cu(OAc)2 | The primary catalyst for the coupling reaction. |

| Ligand | Phenanthroline, L-proline, diamines, phosphines | Stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle. |

| Base | K2CO3, Cs2CO3, K3PO4 | Deprotonates the phenol to form the reactive phenoxide nucleophile. |

| Solvent | DMF, DMSO, Toluene, Dioxane | Provides a medium for the reaction, with high-boiling polar solvents often being preferred. |

Phase-Transfer Catalysis in Ether Synthesis

Phase-Transfer Catalysis (PTC) is a highly effective technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). crdeepjournal.org In ether synthesis, PTC is particularly valuable for the alkylation of phenols. The process typically involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports the phenoxide anion from an aqueous or solid phase into an organic phase where the alkylating agent is dissolved. crdeepjournal.org

For the synthesis of this compound, the phenoxide of 3-bromo-4-cyanophenol is generated using a base like sodium hydroxide (B78521) or potassium carbonate. The PTC catalyst (Q⁺X⁻) then forms a lipophilic ion pair (Q⁺ArO⁻) with the phenoxide anion. This ion pair is soluble in the organic phase and can readily react with an alkylating agent like ethyl bromoacetate. After the reaction, the catalyst returns to the aqueous/solid phase to repeat the cycle. This method enhances reaction rates, allows for milder conditions, and often improves yields by minimizing side reactions. nih.gov

| Catalyst | Abbreviation | Structure | Key Characteristics |

|---|---|---|---|

| Tetrabutylammonium bromide | TBAB | (C4H9)4N⁺Br⁻ | Commonly used, thermally stable, and effective for many O-alkylation reactions. nih.gov |

| Tetrabutylammonium hydrogen sulfate | TBAHS | (C4H9)4N⁺HSO4⁻ | Useful in reactions under neutral or acidic conditions. |

| Benzyltriethylammonium chloride | BTEAC | (C6H5CH2)N(C2H5)3⁺Cl⁻ | Another widely used and cost-effective catalyst. |

| Aliquat 336 | - | (C8H17)3N(CH3)⁺Cl⁻ | A mixture of methyltrioctylammonium chloride, highly effective in industrial applications. phasetransfer.com |

Acetic Acid Side Chain Functionalization

Introducing the acetic acid side chain onto the phenolic oxygen is the defining transformation in the synthesis. This is most commonly achieved by alkylating the corresponding phenoxide, but can also be envisioned through more complex carboxylation routes.

Alkylation of Phenoxide Intermediates

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis. wikipedia.org This reaction is a classic SN2 pathway where the nucleophilic phenoxide of 3-bromo-4-cyanophenol attacks an electrophilic acetic acid derivative. youtube.commasterorganicchemistry.com

The process begins with the deprotonation of 3-bromo-4-cyanophenol using a suitable base to form the highly nucleophilic 3-bromo-4-cyanophenoxide anion. youtube.com This anion then reacts with an alkylating agent containing a good leaving group, such as ethyl bromoacetate or sodium chloroacetate. The use of an ester like ethyl bromoacetate requires a subsequent hydrolysis step (typically under basic or acidic conditions) to convert the ester functionality into the final carboxylic acid. This method is robust, high-yielding, and can often be facilitated by the use of phase-transfer catalysis as described previously.

| Component | Examples | Role in Reaction |

|---|---|---|

| Starting Phenol | 3-Bromo-4-cyanophenol | Provides the aromatic core and the nucleophilic oxygen atom. |

| Base | K2CO3, Na2CO3, NaOH, NaH | Deprotonates the phenol to generate the phenoxide anion. youtube.com |

| Alkylating Agent | Ethyl bromoacetate, Methyl chloroacetate, Sodium chloroacetate | Acts as the electrophile, providing the two-carbon acetic acid backbone. |

| Solvent | Acetone, Acetonitrile, DMF | Polar aprotic solvents are ideal for SN2 reactions as they solvate the counter-ion of the base but not the nucleophile. |

| Hydrolysis Reagent | Aqueous NaOH or HCl | Converts the intermediate ester into the final carboxylic acid. |

Carboxylation Reactions (e.g., Halogen-Lithium Exchange followed by CO₂ trapping)

An alternative, though significantly more complex, strategy for introducing the carboxylic acid group involves the carboxylation of an organometallic intermediate. One such advanced method is the halogen-lithium exchange reaction. wikipedia.org This reaction involves treating an aryl halide with an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) at very low temperatures to replace the halogen atom with lithium, forming a highly reactive aryllithium species. harvard.edu

This aryllithium intermediate is a potent nucleophile and can be "trapped" by reacting it with an electrophile, such as solid carbon dioxide (dry ice). A subsequent acidic workup protonates the resulting carboxylate to yield the carboxylic acid. dtu.dk

Applying this to the synthesis of this compound is not straightforward. A hypothetical route would require a precursor where the bromine atom intended for exchange is strategically placed. For instance, one could start with a molecule like 1,3-dibromo-4-cyanobenzene, perform a series of protection, substitution, and selective halogen-lithium exchange reactions to build the molecule. A more direct application would involve a molecule already containing the phenoxy ether linkage but with a bromine at a different position suitable for exchange and subsequent carboxylation. Due to the multiple steps and the requirement for cryogenic conditions and highly reactive reagents, this pathway is less common for this specific target compared to the direct alkylation of the phenoxide.

| Step | Reagents | Transformation | Key Considerations |

|---|---|---|---|

| 1. Substrate Preparation | Aryl Bromide Precursor | A suitable precursor with a bromine atom for exchange is required. | Functional groups must be compatible with highly basic organolithium reagents. |

| 2. Halogen-Lithium Exchange | n-BuLi or t-BuLi, THF, -78 °C | Formation of the aryllithium intermediate (Ar-Br → Ar-Li). harvard.edu | Requires strictly anhydrous conditions and very low temperatures to avoid side reactions. |

| 3. Carboxylation | CO2 (solid) | Trapping of the aryllithium with carbon dioxide (Ar-Li → Ar-COOLi). | Dry ice is added to the cold reaction mixture. |

| 4. Acidic Workup | Aqueous HCl | Protonation of the lithium carboxylate to form the carboxylic acid (Ar-COOLi → Ar-COOH). | Standard workup procedure to isolate the final product. |

Chemical Transformations and Reactivity of 2 3 Bromo 4 Cyanophenoxy Acetic Acid

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional group, primarily enabling a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Aryl bromides are common substrates for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.gov These reactions proceed via a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org For 2-(3-Bromo-4-cyanophenoxy)acetic acid, this reaction would replace the bromine atom with an aryl, heteroaryl, or vinyl group. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. rsc.org

| Parameter | Typical Conditions for Aryl Bromides |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., SPhos, P(t-Bu)₃) |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronic esters, Potassium aryltrifluoroborates |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOEt |

| Solvent | Toluene, Dioxane, DMF, often with water in a biphasic system |

| Temperature | Room temperature to reflux (e.g., 60-110 °C) |

This table represents generalized conditions for the Suzuki-Miyaura coupling of aryl bromides.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base which also often serves as the solvent. organic-chemistry.org This reaction would allow for the introduction of an alkynyl substituent at the position of the bromine atom on the this compound molecule. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org

| Parameter | Typical Conditions for Aryl Bromides |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Co-catalyst | Copper(I) iodide (CuI) |

| Alkyne | Terminal alkynes (R-C≡CH) |

| Base/Solvent | Triethylamine (Et₃N), Diethylamine (Et₂NH), DMF |

| Temperature | Room temperature to 100 °C |

This table represents generalized conditions for the Sonogashira coupling of aryl bromides. organic-chemistry.orgscirp.org

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov This would allow for the formation of a new carbon-carbon double bond at the site of the bromine atom. Electron-withdrawing groups on the alkene partner, such as in acrylates, typically enhance the reaction. wikipedia.org

| Parameter | Typical Conditions for Aryl Bromides |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |

| Ligand | Triphenylphosphine (PPh₃), BINAP |

| Alkene | Styrenes, acrylates, acrylonitriles |

| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

| Temperature | 80–140 °C |

This table represents generalized conditions for the Heck reaction of aryl bromides. wikipedia.org

Nucleophilic Displacement Reactions

Direct nucleophilic aromatic substitution (SNA_r) of the bromine atom on this compound is generally difficult. Aryl halides are typically resistant to nucleophilic attack unless the aromatic ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the strongly electron-withdrawing cyano group is para to the ether linkage but meta to the bromine atom, providing minimal activation for nucleophilic displacement of the bromide. Therefore, reactions involving the displacement of bromine by nucleophiles such as amines, alkoxides, or thiolates would likely require harsh conditions, such as high temperatures and pressures, or the use of specific catalysts (e.g., copper-catalyzed Ullmann condensation).

Reactivity of the Cyano Group

The cyano (-C≡N) group is a versatile functional handle that can undergo hydrolysis, reduction, and cycloaddition reactions, providing pathways to other important functional groups and heterocyclic systems. researchgate.netresearchgate.net

Nitrile Hydrolysis and Reduction

Nitrile Hydrolysis: The cyano group can be hydrolyzed to either a carboxylic acid or an amide. lumenlearning.com The hydrolysis is typically carried out under strong acidic or basic conditions by heating under reflux. libretexts.org

Acidic Hydrolysis: Heating the compound with an aqueous acid (e.g., HCl or H₂SO₄) will convert the nitrile group into a carboxylic acid. libretexts.org This would transform this compound into 2-(3-Bromo-4-carboxyphenoxy)acetic acid. An ammonium (B1175870) salt is formed as a byproduct. libretexts.org

Alkaline Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) also yields the carboxylic acid, but in the form of its carboxylate salt. libretexts.org Ammonia (B1221849) is liberated during this process. libretexts.org An acidic workup is subsequently required to protonate the carboxylate and isolate the free carboxylic acid.

Nitrile Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation over a metal catalyst (e.g., Palladium, Platinum, or Nickel) is another effective method. Milder reducing agents, such as diisobutylaluminium hydride (DIBALH), can achieve a partial reduction of the nitrile to an aldehyde upon subsequent hydrolysis of the intermediate imine. libretexts.org

Cycloaddition Reactions (e.g., to form heterocycles)

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to construct five-membered heterocyclic rings. numberanalytics.com These reactions are valuable for the synthesis of biologically active compounds and functional materials.

[3+2] Cycloadditions: A common example is the reaction of the nitrile with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring. This reaction is often promoted by a Lewis acid. Another important [3+2] cycloaddition involves the reaction with nitrile oxides to generate 1,2,4-oxadiazoles. beilstein-journals.orgresearchgate.net These cycloadditions are powerful, atom-economical methods for heterocycle synthesis. nih.gov

| Reaction Type | Reagent | Resulting Heterocycle |

| Azide-Nitrile Cycloaddition | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnBr₂) | Tetrazole |

| Nitrile Oxide Cycloaddition | Aryl Nitrile Oxide (Ar-CNO) | 1,2,4-Oxadiazole |

This table shows general schemes for the formation of heterocycles from a nitrile group.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry, capable of undergoing a variety of transformations, most notably esterification, conversion to more reactive acyl derivatives, and reduction.

Esterification: The most common reaction of the carboxylic acid group is its conversion to an ester. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and can be driven towards the product ester by using an excess of the alcohol or by removing the water that is formed. masterorganicchemistry.com

Conversion to Acid Chloride: For further transformations, the carboxylic acid can be converted into a more reactive acyl chloride (-COCl). This is accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemguide.co.uklibretexts.org The resulting acid chloride is a highly electrophilic species that can readily react with nucleophiles like amines to form amides or with alcohols to form esters under milder conditions than direct esterification.

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol (-CH₂OH). This requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically followed by an aqueous workup. Borane (BH₃), often used as a THF complex (BH₃·THF), is another powerful reagent that can selectively reduce carboxylic acids to alcohols.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is the primary site for esterification and amidation reactions. These transformations are fundamental in modifying the compound's solubility, polarity, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, most commonly via Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

For instance, the reaction with methanol (B129727) under acidic conditions would yield methyl 2-(3-bromo-4-cyanophenoxy)acetate. The reaction conditions, including temperature and catalyst, can be optimized to maximize the yield of the desired ester.

Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. This reaction typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt). These reagents form a highly reactive intermediate that is readily attacked by the amine to form the amide bond.

The choice of amine and coupling agent allows for the synthesis of a wide variety of primary, secondary, and tertiary amides derived from this compound.

| Transformation | Reagents | Product |

| Esterification | Methanol, H₂SO₄ (catalyst) | Methyl 2-(3-bromo-4-cyanophenoxy)acetate |

| Amidation | Ammonia, DCC/HOBt | 2-(3-Bromo-4-cyanophenoxy)acetamide |

| Amidation | Diethylamine, EDC/HOBt | N,N-diethyl-2-(3-bromo-4-cyanophenoxy)acetamide |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aryloxyacetic acids like this compound is not a spontaneous process and generally requires harsh conditions. The stability of the aryl-oxygen bond and the C-C bond of the acetic acid side chain makes this transformation challenging.

However, oxidative decarboxylation presents a potential pathway. In the presence of strong oxidizing agents, the carboxylic acid could be converted to a radical intermediate, which could then lose carbon dioxide. The specific conditions required for the decarboxylation of this particular compound are not widely documented, but studies on related aryloxyacetic acids suggest that high temperatures or specialized catalytic systems would be necessary.

Stability and Degradation Pathways under Varied Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and light.

Under neutral and acidic conditions , the molecule is expected to be relatively stable. The ether linkage is generally robust, and the aromatic ring is deactivated towards electrophilic attack by the electron-withdrawing cyano and bromo groups.

Under basic conditions , the carboxylic acid will be deprotonated to form the carboxylate salt. More importantly, the cyano group can be susceptible to hydrolysis. Prolonged exposure to strong bases, especially at elevated temperatures, can lead to the hydrolysis of the nitrile to a carboxylic acid, forming 3-bromo-4-carboxyphenoxyacetic acid, or to an amide intermediate.

Thermal stability is generally good, but at very high temperatures, decomposition can occur, potentially leading to the cleavage of the ether bond or decarboxylation.

Exposure to UV light could potentially lead to the homolytic cleavage of the carbon-bromine bond, generating radical species that could participate in further reactions.

Chemo- and Regioselectivity in Multi-functionalized Systems

The presence of multiple reactive sites—the carboxylic acid, the aromatic ring with bromo and cyano substituents, and the ether linkage—raises questions of chemo- and regioselectivity in its reactions.

Chemoselectivity: In reactions targeting the carboxylic acid, such as esterification or amidation, the conditions can usually be controlled to favor reaction at this site without affecting the other functional groups. For example, standard esterification conditions (acid and alcohol) will not typically affect the bromo, cyano, or ether functionalities.

Spectroscopic and Structural Characterization in Advanced Research

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of key functional groups.

The IR spectrum of 2-(3-Bromo-4-cyanophenoxy)acetic acid is expected to show several characteristic absorption bands. The O–H bond of the carboxyl group gives rise to a very broad absorption in the 2500 to 3300 cm⁻¹ range. libretexts.orgpressbooks.publibretexts.org The C=O bond of the carboxylic acid typically shows a strong absorption between 1710 and 1760 cm⁻¹. libretexts.orgpressbooks.publibretexts.org For dimeric, hydrogen-bonded carboxylic acids, this peak is commonly observed around 1710 cm⁻¹. libretexts.orgpressbooks.publibretexts.org Aromatic and conjugated nitriles exhibit an intense and easily recognizable C≡N bond absorption near 2230 cm⁻¹. libretexts.orgpressbooks.publibretexts.org The aryl ether linkage (Ar–O–C) would also produce characteristic stretching vibrations.

Characteristic Infrared (IR) Absorption Bands for this compound| Wavenumber (cm⁻¹) (Typical Range) | Functional Group | Vibrational Mode |

|---|---|---|

| 2500 - 3300 (very broad) | O-H (Carboxylic Acid) | Stretching |

| ~2230 | C≡N (Nitrile) | Stretching |

| 1710 - 1760 | C=O (Carboxylic Acid) | Stretching |

| Characteristic Peaks | Ar-O-C (Aryl Ether) | Stretching |

Conformational Insights from Vibrational Frequencies

Vibrational spectroscopy, encompassing techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for gaining insights into the conformational isomers of a molecule. The vibrational frequencies of chemical bonds are sensitive to their immediate electronic environment. For this compound, distinct vibrational modes would be associated with the carboxylic acid group (O-H and C=O stretching), the ether linkage (C-O-C stretching), the nitrile group (C≡N stretching), and the substituted benzene (B151609) ring.

In a detailed conformational analysis, researchers would typically correlate experimentally observed vibrational frequencies with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT). By comparing the experimental spectrum with the calculated spectra for different possible conformers (e.g., rotamers around the C-O bonds), the most stable conformation in the given state (solid or solution) can be identified. However, specific experimental or calculated vibrational frequency data for this compound is not currently available in published studies.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. The exact mass of this compound can be calculated based on the precise masses of its constituent atoms (¹²C, ¹H, ⁷⁹Br/⁸¹Br, ¹⁴N, ¹⁶O). This experimental value would be a critical piece of data for confirming the identity of a synthesized sample. Without experimental data, a theoretical exact mass can be calculated, but it remains a theoretical value.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique provides detailed information about the connectivity of atoms within the molecule. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the carboxylic acid group, cleavage of the ether bond, and fragmentation of the aromatic ring. A detailed investigation of these pathways would provide unambiguous structural confirmation. At present, published MS/MS fragmentation data for this specific compound is unavailable.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique yields precise information on bond lengths, bond angles, and torsion angles, and also reveals the nature of intermolecular interactions that govern the crystal packing.

The way molecules pack in a crystal is determined by a variety of non-covalent interactions. For this compound, several types of intermolecular interactions would be anticipated:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of dimers or chains.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and its physical properties in the solid state. However, without a crystal structure determination, any discussion of these interactions remains speculative.

Crystal Packing and Supramolecular Assembly Studies

While a definitive crystal structure for this compound has not been extensively reported in publicly available literature, the principles of supramolecular chemistry and analysis of closely related structures allow for a detailed and scientifically grounded prediction of its solid-state arrangement. The crystal packing is expected to be dominated by a network of intermolecular interactions, primarily driven by the functional groups present: the carboxylic acid, the cyano group, and the bromine atom.

A primary and highly predictable feature of the crystal structure is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two adjacent molecules. This is a common and highly stable motif for carboxylic acids in the solid state. mdpi.com The hydrogen atoms of the carboxyl groups will engage in strong O-H···O hydrogen bonds with the carbonyl oxygen atoms of a neighboring molecule, resulting in a characteristic R²₂(8) ring motif.

The presence of the bromine and cyano substituents on the phenyl ring introduces the potential for other significant intermolecular interactions that will further stabilize the crystal lattice. The bromine atom can participate in halogen bonding, acting as a halogen bond donor to interact with electron-rich atoms such as the oxygen of a carbonyl group or the nitrogen of a cyano group from an adjacent molecule. The structural influence of halogen atoms on crystal packing has been observed to increase in the order of Cl < Br < I. nih.gov

To provide a clearer, albeit predictive, representation of the key crystallographic parameters, the following table summarizes expected values based on analyses of similar substituted phenoxyacetic acid derivatives found in crystallographic databases.

| Parameter | Predicted Value/Characteristic |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Z (molecules per unit cell) | 4 |

| Hydrogen Bonding | Centrosymmetric R²₂(8) dimers via O-H···O interactions |

| Halogen Bonding | Potential Br···O or Br···N interactions |

| π-π Stacking | Parallel-displaced or T-shaped stacking of phenyl rings |

It is important to note that these are expected features, and definitive confirmation would require single-crystal X-ray diffraction analysis of this compound. Such an analysis would provide precise details on bond lengths, bond angles, and the specific nature and geometry of the intermolecular interactions governing the supramolecular assembly.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate various molecular properties with a favorable balance between accuracy and computational cost. A typical study would utilize a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the molecule.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For 2-(3-Bromo-4-cyanophenoxy)acetic acid, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the constituent atoms. The resulting optimized structure provides the foundation for all subsequent property calculations. Analysis of the electronic structure would reveal details about the distribution of electrons within the molecule.

A hypothetical data table for optimized geometric parameters is presented below to illustrate the expected output of such a calculation.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | Value | C-C-Br | Value |

| C-CN | Value | O-C-C | Value |

| C-O | Value | C-O-C | Value |

| C=O | Value | O=C-OH | Value |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict spectroscopic properties. Theoretical vibrational analysis computes the frequencies of the normal modes of vibration. These calculated frequencies, often scaled to correct for systematic errors, can be compared with experimental data from FT-IR and Raman spectroscopy to assign specific vibrational modes to the observed spectral bands. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Hypothetical Predicted Vibrational Frequencies

| Mode Description | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch | Value |

| C=O stretch | Value |

| C≡N stretch | Value |

| C-Br stretch | Value |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net The energies of these orbitals and their distribution across the molecule would be calculated to predict its reactive behavior.

Table 3: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | Value |

| E(LUMO) | Value |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to identify the electron-rich and electron-deficient regions, which are critical for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen of the cyano group, and positive potential near the acidic hydrogen.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static molecules, often in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their movements and conformational changes, particularly in a solution environment.

Conformational Analysis and Dynamics in Solution

MD simulations can be used to explore the conformational landscape of this compound in a solvent, such as water. By simulating the molecule's trajectory over time, researchers can identify the most stable conformations and the energy barriers between them. This analysis is particularly important for understanding the flexibility of the molecule, such as the rotation around the ether linkage and the orientation of the acetic acid side chain relative to the aromatic ring. This information is vital for predicting how the molecule might interact with biological targets or other molecules in a realistic environment.

Ligand-Protein Interaction Dynamics

While specific biological studies involving this compound are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various protein targets. Phenoxyacetic acid derivatives have been explored for their roles as herbicides and potential therapeutic agents, often targeting specific enzymes or receptors. jetir.org Computational docking and molecular dynamics simulations are pivotal in predicting and analyzing such interactions.

Molecular docking simulations can predict the binding orientation and affinity of a ligand within the active site of a protein. For a hypothetical interaction of this compound with a target protein, key interactions would likely involve the carboxylate group forming salt bridges or hydrogen bonds with positively charged or polar amino acid residues. The aromatic ring can engage in π-π stacking or hydrophobic interactions, while the bromo and cyano substituents can modulate the electronic properties and steric fit of the ligand, potentially forming halogen bonds or dipole-dipole interactions.

To illustrate the nature of these interactions, a hypothetical docking study is presented in Table 1.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Interaction Type | Interacting Residue (Example) | Distance (Å) |

|---|---|---|

| Hydrogen Bond | Arg120 | 2.8 |

| Salt Bridge | Lys122 | 3.5 |

| π-π Stacking | Phe257 | 4.2 |

This data is illustrative and not based on experimental results for this specific compound.

Molecular dynamics simulations would further elucidate the stability of the ligand-protein complex over time, revealing the flexibility of the ligand in the binding pocket and the dynamic nature of the interactions.

Structure-Activity Relationship (SAR) Modeling (Computational)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For phenoxyacetic acid derivatives, QSAR studies have been employed to predict properties like herbicidal activity and toxicity. mdpi.comnih.gov These models are built using molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

For a series of analogues of this compound, a QSAR model could be developed to predict a specific biological activity. The bromo and cyano substituents would significantly influence the electronic and steric descriptors. For instance, the Hammett constants for these groups would be important electronic descriptors, while molar refractivity could serve as a steric descriptor.

A hypothetical QSAR equation for a series of related compounds might look like:

log(1/C) = 0.5 * logP - 0.2 * MR + 1.2 * σ + 2.5

Where:

log(1/C) is the biological activity

logP is the octanol-water partition coefficient (hydrophobicity)

MR is the molar refractivity (steric effects)

σ is the Hammett constant (electronic effects)

Table 2: Hypothetical Molecular Descriptors and Predicted Activity for this compound Analogues

| Compound | logP | MR | σ | Predicted log(1/C) |

|---|---|---|---|---|

| This compound | 2.8 | 55 | 0.89 | 3.61 |

| 2-(3-Chloro-4-cyanophenoxy)acetic acid | 2.5 | 50 | 0.60 | 3.47 |

This data is for illustrative purposes only.

Such models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues. mdpi.comnih.gov

In the absence of a known protein target structure, ligand-based drug design can be employed. gardp.orgnih.gov This approach relies on the knowledge of other active molecules. A pharmacophore model could be developed based on a set of active phenoxyacetic acid derivatives. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. New molecules, including this compound, could then be designed to fit this pharmacophore.

Conversely, if the three-dimensional structure of a relevant protein target is available, structure-based drug design becomes a powerful tool. thesciencein.org Docking simulations, as described in section 5.2.2, would be used to predict how this compound and its analogues bind to the target. This information can guide the modification of the molecule to improve its binding affinity and selectivity. For instance, if the binding pocket has a specific hydrophobic sub-pocket, modifications to the aromatic ring of the phenoxyacetic acid could be made to better occupy that space.

Reaction Mechanism Studies (Computational)

The synthesis of this compound can likely be achieved through a Williamson ether synthesis, reacting a salt of 3-bromo-4-cyanophenol with an α-haloacetic acid ester followed by hydrolysis. byjus.commasterorganicchemistry.com Computational chemistry can be used to study the mechanism of this SN2 reaction in detail.

Transition state theory allows for the calculation of the structure and energy of the transition state, which is the highest energy point along the reaction coordinate. For the Williamson ether synthesis, the transition state would involve the partial formation of the ether oxygen-carbon bond and the partial breaking of the carbon-halogen bond. nih.gov Computational methods like Density Functional Theory (DFT) can be used to locate and characterize this transition state.

Table 3: Hypothetical Transition State Properties for the Synthesis of this compound

| Property | Value |

|---|---|

| C-O bond length (forming) | 1.95 Å |

| C-Br bond length (breaking) | 2.30 Å |

This data is illustrative and represents typical values for such a reaction.

The presence of a single imaginary frequency confirms that the calculated structure is indeed a true transition state.

A computational study could compare the energetic profiles for the reaction of 3-bromo-4-cyanophenol with different α-haloacetic acids (e.g., chloroacetic acid vs. bromoacetic acid) to determine which would be the more favorable reactant from a kinetic and thermodynamic standpoint.

Table 4: Hypothetical Energetic Profile for the Williamson Ether Synthesis

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State | +22.5 |

This data is for illustrative purposes only.

This energetic profile would show that the reaction has a moderate activation energy and is thermodynamically favorable. Such computational insights can be invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes.

No Publicly Available Research on the Exploratory Biological Studies of this compound

A comprehensive review of available scientific literature and databases reveals a significant lack of published research on the exploratory biological activities of the chemical compound this compound. Despite its availability from various chemical suppliers, there is no accessible data from in vitro studies detailing its effects on enzyme modulation or receptor binding.

Consequently, information regarding its potential interactions with enzymes such as α-amylase, oxidoreductases, specific metalloproteases, or phosphodiesterase-4 (PDE-4) is not available. This includes a lack of data from enzyme kinetics and inhibition assays, which would be necessary to understand its potential as an enzyme modulator. Furthermore, there are no studies elucidating its mechanism of action, such as whether it would bind to the active site or an allosteric site of any target enzymes. The rational design of this compound as an enzyme modulator has also not been described in the literature.

Similarly, in the domain of receptor pharmacology, there is no published data on the receptor binding profile of this compound. Investigations using techniques like radioligand binding assays to determine its affinity for specific receptor subtypes, including sigma receptors, the androgen receptor, or endothelin receptors, have not been reported. As a result, there is no information available from competition binding experiments that would characterize its binding affinity and selectivity.

Due to the absence of primary research data, it is not possible to provide detailed research findings or construct data tables related to the mechanistic and in vitro biological studies of this compound. The scientific community has not, to date, published any investigations that would fall under the scope of enzyme modulation, inhibition mechanisms, or receptor binding and ligand affinity studies for this particular compound.

Exploratory Biological Studies: Mechanistic and in Vitro Focus

Receptor Binding and Ligand Affinity Studies

Computational Docking and Molecular Modeling of Ligand-Receptor Interactions

Molecular modeling would likely involve docking 2-(3-Bromo-4-cyanophenoxy)acetic acid into the active sites of relevant receptors. The phenoxyacetic acid scaffold is a common feature in molecules targeting a range of receptors, including hormone receptors and enzymes. For instance, in the context of the androgen receptor (AR), a key target in prostate cancer, the acetic acid moiety could form crucial hydrogen bonds with polar residues in the ligand-binding domain. The aromatic ring would be expected to engage in hydrophobic interactions and potentially pi-stacking with aromatic amino acid residues within the binding pocket.

The bromine and cyano substituents on the phenyl ring of this compound would significantly influence its binding characteristics. The bromine atom, being large and electronegative, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The cyano group is a strong hydrogen bond acceptor and can also engage in dipole-dipole interactions. The specific positioning of these substituents (bromo at position 3 and cyano at position 4) would dictate the optimal orientation of the molecule within the receptor's binding site to maximize these favorable interactions.

A hypothetical docking simulation would likely reveal a detailed map of these interactions, as illustrated in the table below.

| Interaction Type | Potential Interacting Moiety on this compound | Potential Interacting Amino Acid Residues in a Receptor Active Site |

| Hydrogen Bonding | Carboxylic acid group, Cyano group | Arginine, Glutamine, Asparagine, Serine, Threonine |

| Hydrophobic Interactions | Phenyl ring | Leucine, Valine, Isoleucine, Alanine, Phenylalanine |

| Halogen Bonding | Bromo group | Carbonyl oxygen of the peptide backbone, Aspartate, Glutamate |

| Pi-Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Cellular Pathway Modulation in Controlled In Vitro Systems

The structural features of this compound suggest its potential to modulate various cellular pathways, a hypothesis that can be investigated using controlled in vitro systems.

Gene Expression and Protein Level Regulation Studies (e.g., AR degradation)

Phenoxyacetic acid derivatives have been explored for their ability to act as antagonists to nuclear hormone receptors, such as the androgen receptor (AR). As an antagonist, this compound could potentially bind to the AR and induce conformational changes that lead to its degradation. This would subsequently downregulate the expression of AR-target genes, which are crucial for the growth and survival of certain cancer cells, like those in prostate cancer.

In a laboratory setting, this could be tested by treating AR-positive cancer cell lines with this compound. Techniques like Western blotting would be used to measure the levels of AR protein, while quantitative polymerase chain reaction (qPCR) would quantify the mRNA levels of AR-regulated genes such as prostate-specific antigen (PSA). A significant decrease in both AR protein and PSA mRNA levels would indicate that the compound promotes AR degradation and inhibits its transcriptional activity.

Signal Transduction Pathway Analysis

The modulation of cellular receptors by a ligand like this compound can trigger a cascade of downstream signaling events. For example, if the compound were to interact with a G-protein coupled receptor (GPCR), it could influence intracellular levels of second messengers like cyclic AMP (cAMP) or calcium ions.

To investigate this, researchers could use cell-based assays that measure changes in these second messengers upon treatment with the compound. Furthermore, the phosphorylation status of key proteins in various signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, could be analyzed by Western blotting using phospho-specific antibodies. Alterations in the phosphorylation of these proteins would provide insights into the specific signal transduction pathways affected by this compound.

Cell Proliferation and Apoptosis Induction in Isolated Cell Lines (Mechanistic)

A primary goal of in vitro studies would be to assess the impact of this compound on cell viability. Cell proliferation assays, such as the MTT or colony formation assays, would be employed to determine if the compound inhibits the growth of cancer cell lines.

Should the compound exhibit anti-proliferative effects, further mechanistic studies would be conducted to determine if this is due to the induction of apoptosis (programmed cell death). This can be investigated using techniques like flow cytometry to detect markers of apoptosis, such as the externalization of phosphatidylserine (B164497) (using Annexin V staining) and DNA fragmentation (using propidium (B1200493) iodide staining). An increase in the population of apoptotic cells following treatment would suggest that this compound can induce this cell death pathway. Further investigation into the activation of caspases, the key executioner proteins of apoptosis, would provide deeper mechanistic insights.

Structure-Activity Relationship (SAR) Development based on In Vitro Data

Once in vitro data is generated for this compound and a series of its analogs, a structure-activity relationship (SAR) can be established. SAR studies are crucial for optimizing the lead compound to enhance its potency and selectivity.

Identification of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Based on the structure of this compound and the general knowledge of related compounds, a hypothetical pharmacophore can be proposed.

The key pharmacophoric features would likely include:

A hydrogen bond acceptor: The carboxylic acid group is a critical feature, likely involved in key interactions with the target protein.

A hydrophobic aromatic region: The phenyl ring provides a scaffold for hydrophobic interactions.

A halogen bond donor: The bromine atom at position 3.

A hydrogen bond acceptor/polar feature: The cyano group at position 4.

The relative importance of each of these features would be determined by synthesizing and testing analogs where each feature is modified or removed. For example, replacing the bromine with a chlorine or a methyl group would reveal the significance of the halogen bond. Similarly, altering the position of the substituents on the phenyl ring would provide information on the spatial requirements of the binding pocket.

The table below summarizes hypothetical SAR data for a series of analogs, which would be necessary to delineate the key pharmacophoric features.

| Compound | R1 (Position 3) | R2 (Position 4) | In Vitro Activity (e.g., IC50 in µM) |

| This compound | Br | CN | Hypothetical Value |

| Analog 1 | H | CN | |

| Analog 2 | Br | H | |

| Analog 3 | Cl | CN | |

| Analog 4 | CH3 | CN | |

| Analog 5 | Br | NO2 |

By comparing the in vitro activities of these analogs, researchers can build a robust SAR model that guides the design of more potent and selective molecules based on the this compound scaffold.

Impact of Halogen and Cyano Groups on Biological Activity and Selectivity

The biological activity and selectivity of phenoxyacetic acid derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. The presence of both a halogen atom (bromo) and a cyano group in the structure of this compound suggests a deliberate design to modulate its physicochemical properties and, consequently, its interaction with biological targets.

The inclusion of a bromine atom, a halogen, can enhance biological potency through several mechanisms. Halogens can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, the bromo group is recognized as an important structural feature for inhibiting the migration of cancer cells. mdpi.com Studies on various molecular scaffolds have demonstrated that the substitution of a hydrogen atom with a bromine atom can lead to a significant increase in inhibitory activity against specific enzymes or cellular processes. For instance, in a series of phenoxyacetic acid derivatives designed as selective COX-2 inhibitors, the substitution of a bromo group at position 4 resulted in a compound with more potent inhibition compared to its unsubstituted counterpart. mdpi.com The bromo group's size and polarizability also enable it to form halogen bonds, a type of non-covalent interaction with electron-donating atoms in biological macromolecules, which can contribute to binding affinity and specificity. nih.gov

The cyano (-C≡N) group is a strong electron-withdrawing group that profoundly affects the electronic distribution of the aromatic ring. This electronic influence can modulate the acidity of the carboxylic acid moiety and alter the molecule's interaction with target proteins. Theoretical calculations have shown that the presence of cyano groups can significantly enhance the strength of both hydrogen and halogen bonds. nih.govnih.gov Specifically, the strength of a C-Br∙∙∙N halogen bond increases substantially and in a non-additive manner with the number of adjacent cyano groups. nih.govnih.gov This enhancement is critical as it can lead to stronger and more specific binding to biological targets, thereby increasing potency and selectivity. The combination of a bromo and a cyano group, as seen in this compound, can thus create a molecule with tailored electronic and steric properties optimized for specific biological interactions.

| Functional Group | Observed Impact on Biological Activity | Potential Mechanism of Action | Reference |

| Bromo (Halogen) | Increased inhibitory potency; essential for antimigration effects. | Increases lipophilicity; forms halogen bonds; steric effects. | mdpi.commdpi.com |

| Cyano | Enhances the strength of intermolecular interactions (halogen/hydrogen bonds). | Strong electron-withdrawing effect; modulates molecular electronics. | nih.govnih.gov |

| Phenoxyacetic Acid | Core scaffold for various biologically active compounds, including enzyme inhibitors. | Provides a key structural framework for interaction with binding sites. | mdpi.com |

Design and Synthesis of Analogues for SAR Exploration

To explore the structure-activity relationship (SAR) of this compound, a systematic design and synthesis of analogues is a crucial step. nih.govrsc.org The goal of such studies is to identify the key structural motifs responsible for biological activity and to optimize properties like potency and selectivity.

The design of analogues would typically involve modifications at several key positions of the molecule:

Aromatic Ring Substitution: The positions of the bromo and cyano groups could be altered (e.g., moving the bromo to position 2 or the cyano to position 2 or 3) to probe the spatial requirements of the target's binding site. Furthermore, bromine could be replaced with other halogens (Fluorine, Chlorine, Iodine) to evaluate the effect of halogen size, electronegativity, and halogen bond donor strength.

Cyano Group Modification: The cyano group could be replaced with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or bioisosteres to understand the electronic and steric requirements at this position.

Acetic Acid Side Chain: The carboxylic acid moiety, often crucial for binding, can be modified. Analogues could include esters, amides, or longer alkyl acid chains to investigate the importance of the acidic proton and the length of the linker.

The synthesis of phenoxyacetic acid derivatives generally follows a well-established route. mdpi.com A common method is the Williamson ether synthesis, which involves the reaction of a substituted phenol (B47542) (in this case, 3-bromo-4-cyanophenol) with an α-haloacetic acid ester, such as ethyl bromoacetate (B1195939), in the presence of a weak base like potassium carbonate (K₂CO₃). The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide (B78521) followed by acidification, to yield the desired carboxylic acid. This synthetic pathway is versatile and allows for the creation of a diverse library of analogues by starting with different substituted phenols or by modifying the ester component. mdpi.com

| Analogue Design Strategy | Rationale for Modification | Synthetic Approach |

| Positional Isomers | To map the steric and electronic requirements of the binding pocket. | Williamson ether synthesis using the corresponding positional isomers of bromo-cyanophenol. |

| Halogen Substitution | To study the effect of halogen size, lipophilicity, and halogen bonding capacity. | Williamson ether synthesis using phenols substituted with F, Cl, or I. |

| Side Chain Modification | To determine the importance of the carboxylic acid group and linker length for activity. | Esterification or amidation of the final acid; use of different α-haloalkanoates in the initial synthesis. |

Exploratory Antimicrobial/Antifungal/Antiviral Activity (In Vitro Mechanistic Studies)

While specific studies on this compound are not extensively reported in publicly available literature, the structural motifs present in the molecule—a halogenated aromatic ring and a carboxylic acid—are found in many compounds with established antimicrobial properties. researchgate.netrsc.orgnih.gov Exploratory in vitro studies are essential to determine if this compound possesses such activities and to elucidate its potential mechanisms of action.

Growth Inhibition Assays in Cell Cultures or Microbial Strains

The initial step in assessing antimicrobial potential is to perform growth inhibition assays against a panel of clinically relevant microorganisms. These assays quantify the concentration of the compound required to inhibit microbial growth. The standard method is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. researchgate.net

A diverse panel of microbes would typically be tested, including:

Gram-positive bacteria: (e.g., Staphylococcus aureus, Bacillus subtilis)

Gram-negative bacteria: (e.g., Escherichia coli, Pseudomonas aeruginosa)

Fungi/Yeast: (e.g., Candida albicans, Aspergillus niger)

For comparison, the activity of structurally related compounds from the literature provides a basis for what might be expected. For example, various α-bromo carboxylic acids have demonstrated significant activity against both bacteria and yeast. researchgate.net Similarly, other acetic acid derivatives have shown broad-spectrum bactericidal effects. nih.gov

| Compound Class/Example | Test Organism | MIC (µg/mL) | Reference |

| Coumarin-3-carboxylic acid deriv. | S. aureus | 256 | rsc.org |

| Coumarin-3-carboxylic acid deriv. | C. albicans | 256 | rsc.org |

| α-Bromo carboxylic acids | Bacteria (various) | Significant activity reported | researchgate.net |

| Acetic Acid (3%) | P. aeruginosa | Bactericidal | nih.gov |

| Acetic Acid (3%) | A. baumannii | Bactericidal | nih.gov |

Elucidation of Mechanism of Action (e.g., membrane disruption, enzyme inhibition)

Should this compound demonstrate significant antimicrobial activity, the next step would be to investigate its mechanism of action. Based on its chemical structure, several potential mechanisms can be hypothesized.

One plausible mechanism involves the chemical reactivity of the bromo-aromatic system. For example, the antibacterial agent bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) exerts its effect through its bromo and nitro groups. Under aerobic conditions, it catalytically oxidizes thiol groups (e.g., in the amino acid cysteine) within microbial proteins. This process generates reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide, which are highly damaging to cells and are directly responsible for the compound's bactericidal activity. nih.gov A similar mechanism involving the disruption of protein function via interaction with thiol groups or ROS generation could be relevant for this compound.

Other potential mechanisms for antimicrobial compounds include:

Membrane Disruption: Some agents interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. nih.gov This can be assessed using assays that measure membrane potential or the release of intracellular components.

Enzyme Inhibition: The compound could act as an inhibitor of essential microbial enzymes. frontiersin.org For example, many antifungal agents work by inhibiting enzymes involved in the synthesis of ergosterol, a crucial component of the fungal cell membrane. frontiersin.org

Inhibition of Viral Replication: In the context of antiviral activity, compounds can interfere with various stages of the viral life cycle. For instance, a synthetic bromo-containing steroid was found to inhibit the replication of Herpes Simplex Virus by severely diminishing the synthesis of late viral proteins. nih.gov

Investigating these potential pathways through specific biochemical and cellular assays would be necessary to determine the precise mechanism by which this compound might exert any observed antimicrobial, antifungal, or antiviral effects.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Sustainability and Scalability

Current synthetic strategies for analogous phenoxyacetic acids often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple complex steps. The future of synthesizing 2-(3-Bromo-4-cyanophenoxy)acetic acid lies in the development of green and scalable methodologies. Researchers should focus on one-pot reactions and multicomponent strategies that can efficiently assemble the molecule from readily available starting materials. rsc.org The exploration of catalytic systems, such as copper or palladium-catalyzed cross-coupling reactions, could offer milder and more efficient routes to the core phenoxy structure. Furthermore, investigating the use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like microwave or ultrasonic irradiation, will be crucial for developing environmentally benign and economically viable large-scale production methods. researchgate.net

Table 1: Proposed Sustainable Synthetic Strategies

| Strategy | Key Features | Potential Advantages |

| One-Pot Synthesis | Combination of multiple reaction steps without isolation of intermediates. | Reduced solvent waste, time, and cost. |

| Multicomponent Reactions | Three or more reactants combine in a single step to form the product. rsc.org | High atom economy and molecular complexity. |

| Catalytic Cross-Coupling | Use of metal catalysts (e.g., Cu, Pd) for C-O bond formation. | Mild reaction conditions and high yields. |

| Green Solvents | Replacement of hazardous organic solvents with water or bio-solvents. | Reduced environmental impact and improved safety. |

| Energy-Efficient Methods | Utilization of microwave or ultrasound to accelerate reactions. | Faster reaction times and lower energy consumption. |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The reactivity of this compound is a largely unexplored frontier. The interplay between the electron-withdrawing cyano and bromo groups and the activating phenoxyacetic acid moiety suggests a rich and complex chemical behavior. Future research should systematically investigate the reactivity of the aromatic ring, exploring its susceptibility to nucleophilic and electrophilic substitution reactions. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, opening the door to a vast array of novel derivatives. The cyano group can be hydrolyzed, reduced, or converted to other functional groups, providing another avenue for chemical modification. Understanding these transformations is key to unlocking the full synthetic utility of the parent compound.

Deeper Mechanistic Insights into Biological Interactions at the Molecular Level

While the biological activity of this compound is yet to be determined, its structural similarity to other biologically active molecules provides a starting point for investigation. For instance, various substituted phenoxyacetic acids have been explored for their herbicidal and medicinal properties. Future research should focus on screening the compound against a wide range of biological targets, including enzymes and receptors. Should any activity be identified, detailed mechanistic studies at the molecular level will be paramount. Techniques such as X-ray crystallography of the compound bound to its biological target, and computational modeling can provide crucial insights into the specific interactions driving its biological effects. researchgate.netmdpi.com Understanding the mechanism of action is a critical step in the rational design of more potent and selective analogs. nih.gov

Expansion of Structure-Activity Relationship Studies through Advanced Analog Design

A systematic exploration of the structure-activity relationship (SAR) is essential to optimize the potential biological activity of this compound. nih.govnih.gov This involves the synthesis and biological evaluation of a library of analogs with systematic modifications to the core structure. Key areas for modification include the position and nature of the halogen substituent on the phenyl ring, the replacement of the cyano group with other electron-withdrawing or -donating groups, and the modification of the acetic acid side chain. These studies will help to identify the key structural features required for biological activity and guide the design of new compounds with improved properties.

Table 2: Proposed Analogs for Structure-Activity Relationship Studies

| Modification Site | Proposed Modifications | Rationale |

| Phenyl Ring Halogen | F, Cl, I at the 3-position; Br at other positions. | Investigate the effect of halogen size and electronegativity. |

| Phenyl Ring Cyano Group | NO₂, CF₃, H, CH₃. | Modulate electronic properties of the aromatic ring. |

| Acetic Acid Side Chain | Propionic acid, esters, amides. | Explore the impact of chain length and functional group on activity. |

| Ether Linkage | Thioether, methylene (B1212753) bridge. | Determine the importance of the oxygen atom. |

Predictive Modeling and Artificial Intelligence in Compound Design and Application Discovery